Top1 inhibitor 1
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Overview
Description
Topoisomerase I inhibitors are a class of compounds that target the enzyme topoisomerase I, which is essential for DNA replication and transcription. These inhibitors are widely used in cancer therapy due to their ability to induce DNA damage in rapidly dividing cells. Topoisomerase I inhibitors, such as irinotecan and topotecan, are derived from the natural alkaloid camptothecin and have shown effectiveness against various malignancies, including colon, ovarian, pancreatic, and small cell lung cancers .
Preparation Methods
Topoisomerase I inhibitors can be synthesized through various synthetic routes. One common method involves the modification of camptothecin, a natural product isolated from the Camptotheca acuminata tree. The synthesis typically involves the following steps:
Isolation of Camptothecin: Camptothecin is extracted from the bark and seeds of Camptotheca acuminata.
Chemical Modification: Camptothecin undergoes chemical modifications to improve its solubility and stability.
Industrial Production: Industrial production methods for topoisomerase I inhibitors involve large-scale synthesis and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Topoisomerase I inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS) that contribute to DNA damage.
Reduction: Reduction reactions can modify the functional groups of topoisomerase I inhibitors, affecting their activity and stability.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its therapeutic properties
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions are typically modified versions of the original inhibitor with improved pharmacological properties .
Scientific Research Applications
Topoisomerase I inhibitors have a wide range of scientific research applications, including:
Cancer Therapy: These inhibitors are used as chemotherapeutic agents to treat various cancers by inducing DNA damage and apoptosis in cancer cells
Drug Development: Researchers use topoisomerase I inhibitors to study DNA repair pathways and develop new anticancer drugs.
Biological Research: These compounds are used to investigate the role of topoisomerase I in DNA replication and transcription.
Industrial Applications: Topoisomerase I inhibitors are used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
Topoisomerase I inhibitors exert their effects by trapping the topoisomerase I-DNA cleavage complex, preventing the religation of the broken DNA strand. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets of these inhibitors include the topoisomerase I enzyme and the DNA cleavage complex. The pathways involved in their mechanism of action include the DNA damage response and apoptosis pathways .
Comparison with Similar Compounds
Topoisomerase I inhibitors can be compared with other similar compounds, such as topoisomerase II inhibitors. While both classes of inhibitors target topoisomerases, they differ in their mechanism of action and therapeutic applications. Topoisomerase I inhibitors specifically target the topoisomerase I enzyme, whereas topoisomerase II inhibitors target topoisomerase II. Additionally, topoisomerase I inhibitors are more effective against certain types of cancers, such as colon and ovarian cancers, while topoisomerase II inhibitors are used to treat different malignancies .
Similar compounds to topoisomerase I inhibitors include:
Properties
Molecular Formula |
C24H22N6O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C24H22N6O2/c1-31-19-6-3-17(4-7-19)18-5-8-22-20(13-18)23(21(14-27-22)24-29-28-16-32-24)26-9-2-11-30-12-10-25-15-30/h3-8,10,12-16H,2,9,11H2,1H3,(H,26,27) |
InChI Key |
FXLATWFKCKZBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=CN=C3C=C2)C4=NN=CO4)NCCCN5C=CN=C5 |
Origin of Product |
United States |
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